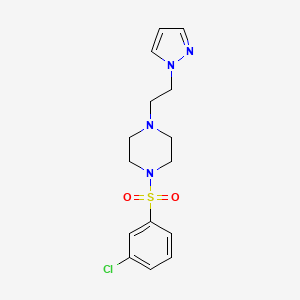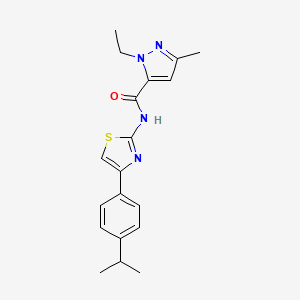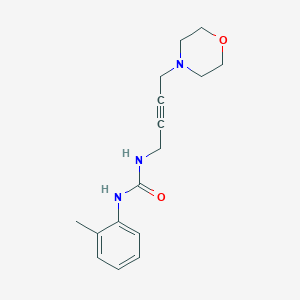![molecular formula C24H24N4O5S B2510998 N-(4-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1005295-32-8](/img/structure/B2510998.png)
N-(4-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(4-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide” is a complex organic molecule. It is related to a class of compounds that have been studied for their affinity to dopamine D3 receptors and alpha1-adrenergic receptors . These receptors are significant targets for the treatment of various neurological conditions .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It includes a piperazine ring, a thiazole ring, and a benzo[d][1,3]dioxole moiety . The exact 3D structure and conformation would depend on the specific conditions and environment.Aplicaciones Científicas De Investigación
Serotonin Receptor Modulation
The compound exhibits promising interactions with serotonin receptors, particularly the 5-HT1A receptor. This receptor plays a crucial role in mood regulation, anxiety, and cognition. N-(4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide has been synthesized and tested for its binding affinity against the 5-HT1A receptor. Notably, it demonstrated high selectivity, with a binding constant (Ki) of 1.2 nM . Such ligands could have implications in treating anxiety disorders, depression, and other related conditions.
Tuberculosis Drug Development
While not directly related to tuberculosis (TB), the compound’s structural features may inspire novel anti-tubercular agents. Researchers have designed and synthesized derivatives containing a similar piperazine scaffold. These compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. Although not specifically tested, the insights gained from related structures could inform drug development strategies .
Alzheimer’s Disease and Central Nervous System Disorders
Given the compound’s interactions with serotonin receptors, it may also be relevant in the context of central nervous system (CNS) disorders. G protein-coupled receptors (GPCRs), including serotonin receptors, are implicated in diseases like Alzheimer’s, obesity, and diabetes. Investigating the compound’s effects on CNS function and neuroprotection could be valuable .
Potential Acetylcholinesterase Inhibition
Although not directly studied for acetylcholinesterase (AChE) inhibition, related piperazine derivatives have shown promise. Compounds with an alkyl group at the ortho position of the phenyl piperazine exhibited better AChE inhibition. Further molecular docking studies could explore the mechanism of inhibition and potential therapeutic applications .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O5S/c1-31-19-5-3-2-4-18(19)27-8-10-28(11-9-27)22(29)13-17-14-34-24(25-17)26-23(30)16-6-7-20-21(12-16)33-15-32-20/h2-7,12,14H,8-11,13,15H2,1H3,(H,25,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBPKPLOOMEMBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CC3=CSC(=N3)NC(=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(7-(2,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)-5-methoxyphenol](/img/structure/B2510916.png)
![methyl 3-carbamoyl-2-(3-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2510917.png)
![N-benzyl-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)-4-pyrimidinamine](/img/structure/B2510918.png)



![(E)-4-(Dimethylamino)-N-[2-(2-phenyltriazol-4-yl)ethyl]but-2-enamide](/img/structure/B2510929.png)


![2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-isopropylacetamide](/img/structure/B2510933.png)

![N-methyl-2-((1-(3-phenylbenzo[c]isoxazole-5-carbonyl)piperidin-4-yl)sulfonyl)acetamide](/img/structure/B2510936.png)
